4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide
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Overview
Description
4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides It is characterized by the presence of a butoxy group, a methylphenyl group, and a benzene ring attached to a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with 4-butoxyaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Butoxy-N-(4-methylphenyl)benzene-1-carbothioamide can be compared with other similar compounds, such as:
4-tert-butoxybenzene-1-carbothioamide: Similar structure but with a tert-butoxy group instead of a butoxy group.
4-methoxy-N-(4-methylphenyl)benzene-1-carbothioamide: Similar structure but with a methoxy group instead of a butoxy group.
4-ethoxy-N-(4-methylphenyl)benzene-1-carbothioamide: Similar structure but with an ethoxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
62516-88-5 |
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Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-butoxy-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H21NOS/c1-3-4-13-20-17-11-7-15(8-12-17)18(21)19-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,19,21) |
InChI Key |
VGDZWWLPIDWEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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